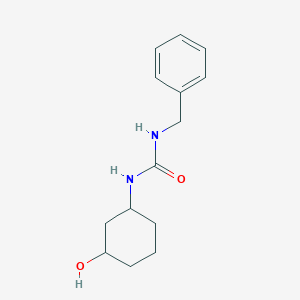
1-Benzyl-3-(3-hydroxycyclohexyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-Benzyl-3-(3-hydroxycyclohexyl)urea” is a chemical compound with the molecular formula C14H20N2O2 . The molecule contains a total of 39 bonds, including 19 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 2 six-membered rings, 1 urea (-thio) derivative, 1 hydroxyl group, and 1 secondary alcohol .
Molecular Structure Analysis
The molecular structure of “1-Benzyl-3-(3-hydroxycyclohexyl)urea” includes 19 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 2 six-membered rings, 1 urea (-thio) derivative, 1 hydroxyl group, and 1 secondary alcohol .Chemical Reactions Analysis
While specific chemical reactions involving “1-Benzyl-3-(3-hydroxycyclohexyl)urea” are not available, it’s worth noting that reactions at the benzylic position are common in organic chemistry . These can include free radical bromination, nucleophilic substitution, and oxidation .Wissenschaftliche Forschungsanwendungen
Synthesis of Novel Compounds
Research has been conducted on the synthesis of new classes of cyclic dipeptidyl ureas through specific reactions involving cyclohexyl or benzyl isocyanide. These compounds represent a new class of pseudopeptidic triazines, which could have implications for drug design and development (Sañudo et al., 2006).
Antimicrobial and Anticancer Activities
Some studies focus on the synthesis of N-methylsulphonyl and N-benzenesulphonyl-3-indolyl heterocycles, showing potential antimicrobial and anticancer activities. These compounds, derived from reactions involving urea or its analogs, were tested for their efficacy against various bacterial strains and cancer cell lines, indicating the therapeutic potential of urea-derived compounds (El-Sawy et al., 2013).
Environmental Degradation of Contaminants
Research into the degradation of environmental contaminants, such as antimicrobials triclosan and triclocarban, has been conducted using electro-Fenton systems. This study explored how compounds related to urea, like N-(4-chlorophenyl)-N′-(3,4-dichlorophenyl)urea, undergo degradation, highlighting the role of urea derivatives in environmental chemistry and pollution management (Sirés et al., 2007).
DNA Interaction Studies
The interaction of Schiff bases containing urea derivatives with DNA has been investigated, providing insights into the binding mechanisms and potential applications in medicinal chemistry. These studies show how specific urea derivatives can intercalate with DNA, influencing drug design for targeting genetic materials (Ajloo et al., 2015).
Synthesis and Biochemical Evaluation
Flexible urea derivatives have been synthesized and evaluated for their potential as acetylcholinesterase inhibitors. This research indicates the versatility of urea in designing compounds with significant biological activity, which could be useful in treating diseases related to enzyme dysfunction (Vidaluc et al., 1995).
Eigenschaften
IUPAC Name |
1-benzyl-3-(3-hydroxycyclohexyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c17-13-8-4-7-12(9-13)16-14(18)15-10-11-5-2-1-3-6-11/h1-3,5-6,12-13,17H,4,7-10H2,(H2,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQBWQRAPVHVLDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)O)NC(=O)NCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-3-(3-hydroxycyclohexyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

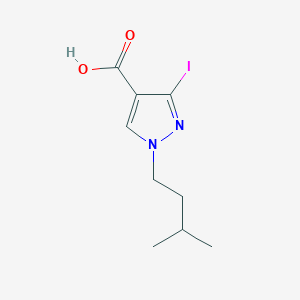
![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-3-(2-bromophenyl)propanamide](/img/structure/B2586744.png)
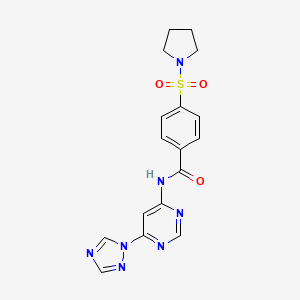
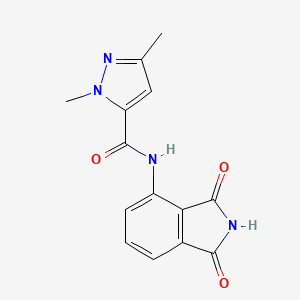
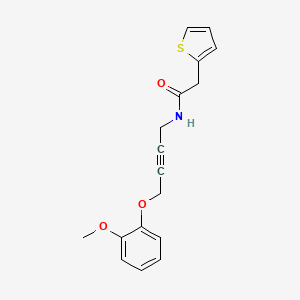
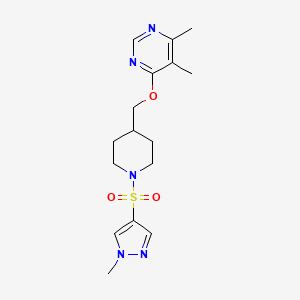
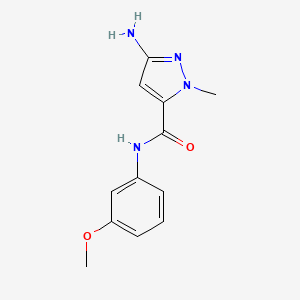
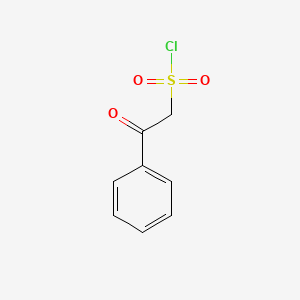
![2-(4-Chlorophenyl)-5-[(2,4-dichlorophenoxy)methyl]-1,3,4-oxadiazole](/img/structure/B2586753.png)
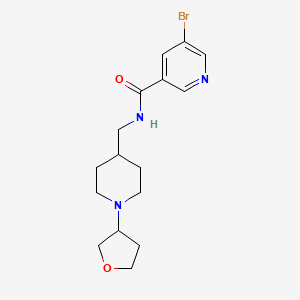
![(2E)-2-(1,3-benzothiazol-2-yl)-3-{[3-(trifluoromethyl)phenyl]amino}prop-2-enenitrile](/img/structure/B2586756.png)
![Ethyl 2-(4,7,8-trimethyl-1,3-dioxo-2-propylpurino[7,8-a]imidazol-6-yl)acetate](/img/structure/B2586760.png)
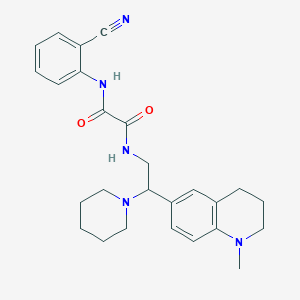
![2-chloro-9H-pyrido[2,3-b]indole](/img/structure/B2586762.png)